

# Application Notes and Protocols: Enhancing Peptide-Morpholino Oligonucleotide Activity with UNC2383

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UNC2383**

Cat. No.: **B12365017**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Peptide-conjugated phosphorodiamidate morpholino oligonucleotides (PPMOs) are synthetic antisense agents that offer a promising therapeutic strategy for a variety of diseases by modulating gene expression.<sup>[1][2]</sup> Their unique morpholino backbone provides high stability and resistance to cellular enzymes.<sup>[3]</sup> PPMOs function through steric hindrance, either by blocking the translation of messenger RNA (mRNA) or by modifying pre-mRNA splicing to correct genetic defects.<sup>[3][4]</sup> The covalent linkage of a cell-penetrating peptide (CPP) to the morpholino oligomer enhances cellular uptake, a critical step for their therapeutic efficacy.<sup>[2][5]</sup> <sup>[6]</sup>

Despite the improved delivery afforded by the peptide conjugate, a significant portion of internalized PPMOs can become trapped within endosomal compartments, limiting their access to cytosolic and nuclear targets.<sup>[7]</sup> To overcome this barrier, small molecules known as Oligonucleotide Enhancing Compounds (OECs) can be co-administered. **UNC2383** is one such OEC that has been shown to increase the permeability of endosomal membranes, thereby facilitating the release of oligonucleotides into the cytoplasm and nucleus.<sup>[7][8]</sup> This synergistic approach has been demonstrated to potentiate the effects of PPMOs, leading to enhanced therapeutic outcomes.<sup>[9][10]</sup>

These application notes provide a comprehensive overview of the co-administration of **UNC2383** with PPMOs, including quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

## Data Presentation

The following tables summarize quantitative data from studies evaluating the co-administration of **UNC2383** and PPMOs.

Table 1: In Vitro Efficacy of **UNC2383** with PPMOs

| Cell Line         | PPMO<br>Target &<br>Concentrati<br>on | UNC2383<br>Concentrati<br>on | Outcome<br>Measure                          | Result                                                             | Reference |
|-------------------|---------------------------------------|------------------------------|---------------------------------------------|--------------------------------------------------------------------|-----------|
| HeLa Luc 705      | SSO623 (100 nM)                       | 0 - 10 µM                    | Luciferase Induction (RLU)                  | Dose-dependent increase in luciferase activity with UNC2383.       | [7]       |
| HeLa EGFP654      | PPMO654 (0.5 µM)                      | 10 µM (UNC2383)              | EGFP Expression                             | Significant enhancement of EGFP expression with co-administration. | [11]      |
| NIH-3T3-MDR       | anti-MDR1 ASO                         | 10 µM                        | Pgp Expression                              | Significant decrease in Pgp expression with combined treatment.    | [12]      |
| Huh7 mCherry-GAL9 | N/A                                   | 1.25 - 10 µM                 | mCherry-GAL9 Structures (Endosomal Rupture) | Induction of a large number of small mCherry-GAL9 structures.      | [12]      |

Table 2: In Vivo Efficacy of **UNC2383** with PPMOs

| Animal Model            | PPMO & Dose              | UNC2383 Dose | Tissue                         | Outcome Measure                                       | Result                                                                      | Reference |
|-------------------------|--------------------------|--------------|--------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| EGFP654 Transgenic Mice | PPMO654 (7.5 mg/kg)      | 5 mg/kg      | Lung                           | Correctly spliced EGFP mRNA                           | Enhanced splice-correcting effect, increasing correctly spliced mRNA.       | [12]      |
| EGFP654 Transgenic Mice | SSO (dose not specified) | 5 mg/kg      | Liver, Kidney, Lung, Intestine | Correctly spliced EGFP mRNA & EGFP protein expression | Increased levels of correctly spliced mRNA and enhanced protein expression. | [7][12]   |

Table 3: Cytotoxicity of UNC2383

| Cell Line   | UNC2383 Concentration | Assay       | Result                                          | Reference |
|-------------|-----------------------|-------------|-------------------------------------------------|-----------|
| HeLa Luc705 | > 10 µM               | Alamar Blue | Toxicity evident at concentrations above 10 µM. | [7]       |
| NIH-3T3-MDR | > 10 µM               | Alamar Blue | Toxicity evident at concentrations above 10 µM. | [7]       |

## Experimental Protocols

## Protocol 1: In Vitro Evaluation of PPMO Efficacy Enhancement by UNC2383

This protocol is designed to assess the ability of **UNC2383** to enhance the splice-switching activity of a PPMO in a reporter cell line.

### Materials:

- HeLa cells stably expressing a reporter gene with a splicing defect (e.g., HeLa EGFP654).
- Peptide-Morpholino Oligonucleotide (PPMO) targeting the aberrant splice site.
- **UNC2383** (or other OECs like UNC7938).
- Complete cell culture medium (e.g., DMEM + 10% FBS).
- Phosphate-Buffered Saline (PBS).
- 96-well plates.
- Fluorescence plate reader or flow cytometer for EGFP quantification.
- Cell viability assay reagent (e.g., Alamar Blue).

### Procedure:

- Cell Seeding: Seed HeLa EGFP654 cells in a 96-well plate at a density that will result in 70-80% confluence at the time of analysis. Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- PPMO and **UNC2383** Preparation: Prepare stock solutions of the PPMO and **UNC2383** in a suitable solvent (e.g., sterile water or DMSO). Further dilute in complete cell culture medium to the desired final concentrations.
- Treatment:
  - Sequential Administration:

1. Aspirate the old medium from the cells and add fresh medium containing the desired concentration of PPMO. Incubate for a predetermined time (e.g., 16 hours).
  2. Rinse the cells with PBS.
  3. Add fresh medium containing the desired concentration of **UNC2383** and incubate for a shorter duration (e.g., 2 hours).[\[7\]](#)
- Co-administration:
    1. Aspirate the old medium and add fresh medium containing both the PPMO and **UNC2383** at their final desired concentrations. Incubate for a specified period (e.g., 4-6 hours).[\[11\]](#)
  - Incubation and Analysis:
    1. After the treatment period, rinse the cells twice with PBS.
    2. Add fresh complete medium and incubate for an additional period to allow for reporter gene expression (e.g., 4-20 hours).
    3. Quantify EGFP expression using a fluorescence plate reader or flow cytometer.
  - Cytotoxicity Assessment: In parallel wells, assess cell viability using a standard assay like Alamar Blue to ensure the observed effects are not due to toxicity.[\[7\]](#)
  - Controls: Include wells with untreated cells, cells treated with PPMO alone, cells treated with **UNC2383** alone, and cells treated with a mismatch (MM) control PPMO with and without **UNC2383**.

## Protocol 2: In Vivo Evaluation of PPMO and **UNC2383** Co-administration

This protocol outlines a general procedure for assessing the in vivo efficacy of co-administering a PPMO and **UNC2383** in a transgenic mouse model.

Materials:

- Transgenic mouse model with a reporter gene containing a splicing defect (e.g., EGFP654 transgenic mice).
- PPMO targeting the aberrant splice site, formulated for in vivo use.
- **UNC2383** formulated for in vivo administration.
- Sterile saline or other appropriate vehicle for injections.
- Equipment for intravenous or intraperitoneal injections.
- Tissue homogenization and RNA extraction kits.
- Reagents and equipment for RT-qPCR analysis.

#### Procedure:

- Animal Acclimation: Acclimate the transgenic mice to the facility for at least one week before the experiment.
- Dosing Preparation: Prepare the PPMO and **UNC2383** solutions in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).
- Administration:
  - Administer the PPMO to the mice at the desired dose (e.g., 7.5 mg/kg).[12]
  - Subsequently, administer **UNC2383** at the desired dose (e.g., 5 mg/kg).[12] The timing between administrations should be optimized based on the pharmacokinetics of the compounds.
- Tissue Collection: At a predetermined time point post-administration (e.g., 24-72 hours), humanely euthanize the mice and collect the target tissues (e.g., lung, liver, kidney, intestine).[7][12]
- RNA Extraction and Analysis:
  1. Homogenize the collected tissues and extract total RNA using a suitable kit.

2. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of correctly spliced reporter gene mRNA. Use primers that specifically amplify the corrected transcript.
  3. Normalize the expression levels to a housekeeping gene.
- Protein Analysis (Optional): Homogenize a portion of the tissue for protein extraction and analyze the expression of the reporter protein (e.g., EGFP) by Western blotting or immunohistochemistry.
  - Toxicity Assessment: Monitor the animals for any signs of toxicity. Blood samples can be collected for clinical chemistry analysis to assess liver and kidney function.[\[11\]](#)
  - Controls: Include a control group of mice receiving only the vehicle, a group receiving only the PPMO, and a group receiving only **UNC2383**.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **UNC2383**-enhanced PPMO delivery.



[Click to download full resolution via product page](#)

Caption: In vitro experimental workflow for evaluating PPMO and **UNC2383**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the combined therapeutic strategy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO) restores carbapenem susceptibility to NDM-1-positive pathogens in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-PMO Conjugates - Creative Biogene IntegrateRNA [[integraterna.creative-biogene.com](http://integraterna.creative-biogene.com)]
- 3. biosynth.com [[biosynth.com](http://biosynth.com)]
- 4. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. ir.library.oregonstate.edu [[ir.library.oregonstate.edu](http://ir.library.oregonstate.edu)]
- 6. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. academic.oup.com [[academic.oup.com](http://academic.oup.com)]
- 11. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing Peptide-Morpholino Oligonucleotide Activity with UNC2383]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365017#unc2383-co-administration-with-peptide-morpholino-oligonucleotides>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)